molecular formula C18H21N5O B2572016 N-(1-cyanocyclobutyl)-1-(5-cyanopyridin-2-yl)-N-methylpiperidine-4-carboxamide CAS No. 1258746-69-8

N-(1-cyanocyclobutyl)-1-(5-cyanopyridin-2-yl)-N-methylpiperidine-4-carboxamide

Cat. No.: B2572016
CAS No.: 1258746-69-8
M. Wt: 323.4
InChI Key: BKTFQEIPEFPLFP-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-1-(5-cyanopyridin-2-yl)-N-methylpiperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a piperidine ring, a cyanocyclobutyl group, and a cyanopyridinyl moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclobutyl)-1-(5-cyanopyridin-2-yl)-N-methylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.

    Introduction of the Cyanocyclobutyl Group: This step often involves a nucleophilic substitution reaction where a cyanocyclobutyl halide reacts with the piperidine derivative.

    Attachment of the Cyanopyridinyl Moiety: The cyanopyridinyl group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a suitable pyridine derivative.

    Final Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and an activated carboxylic acid derivative.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound would be optimized for cost-efficiency and yield. This might involve continuous flow chemistry techniques, the use of robust catalysts, and scalable reaction conditions to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclobutyl)-1-(5-cyanopyridin-2-yl)-N-methylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the nitrile groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halides, nucleophiles, electrophiles under appropriate conditions (e.g., acidic, basic, or neutral environments)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, N-(1-cyanocyclobutyl)-1-(5-cyanopyridin-2-yl)-N-methylpiperidine-4-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar molecules in various chemical reactions.

Biology

In biological research, this compound may be investigated for its potential biological activity, including its interactions with enzymes, receptors, or other biomolecules. Its structure suggests it could be a candidate for drug development or as a biochemical probe.

Medicine

In medicine, this compound might be explored for its therapeutic potential. Its unique structure could make it a candidate for targeting specific biological pathways or diseases.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclobutyl)-1-(5-cyanopyridin-2-yl)-N-methylpiperidine-4-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyanocyclobutyl)-1-(5-cyanopyridin-2-yl)-N-methylpiperidine-4-carboxamide: shares similarities with other piperidine derivatives, such as:

Uniqueness

What sets this compound apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-1-(5-cyanopyridin-2-yl)-N-methylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O/c1-22(18(13-20)7-2-8-18)17(24)15-5-9-23(10-6-15)16-4-3-14(11-19)12-21-16/h3-4,12,15H,2,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTFQEIPEFPLFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CCN(CC1)C2=NC=C(C=C2)C#N)C3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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